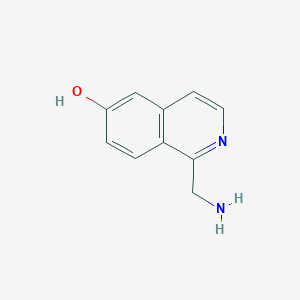
Bis(1,10-phenanthroline)copper(I)hydrogensulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,10-phenanthroline)copper(I)hydrogensulfate is a coordination compound that features copper(I) ions coordinated with two 1,10-phenanthroline ligands and a hydrogensulfate counterion. This compound is known for its interesting photophysical and electrochemical properties, making it a subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,10-phenanthroline)copper(I)hydrogensulfate typically involves the reaction of copper(I) salts with 1,10-phenanthroline in the presence of a hydrogensulfate source. One common method involves dissolving copper(I) chloride in a solvent such as acetonitrile, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to promote complex formation. The hydrogensulfate counterion is introduced by adding sulfuric acid or a hydrogensulfate salt to the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,10-phenanthroline)copper(I)hydrogensulfate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the copper(I) center is reduced.
Substitution: Ligand exchange reactions can occur, where the 1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by adding excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Copper(II) complexes with modified ligands.
Reduction: Copper(0) or other reduced copper species.
Substitution: New copper(I) complexes with different ligands.
Applications De Recherche Scientifique
Bis(1,10-phenanthroline)copper(I)hydrogensulfate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Studied for its potential use in photodynamic therapy and as a drug delivery agent.
Mécanisme D'action
The mechanism of action of Bis(1,10-phenanthroline)copper(I)hydrogensulfate involves its ability to interact with various molecular targets through coordination chemistry The copper(I) center can participate in redox reactions, facilitating electron transfer processesThe hydrogensulfate counterion helps stabilize the complex and can participate in hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I): Exhibits long-lived emission at room temperature and is used in photophysical studies.
Bis(1,10-phenanthroline)copper(II): Similar structure but with copper(II) as the central metal ion, leading to different redox properties.
Uniqueness
Bis(1,10-phenanthroline)copper(I)hydrogensulfate is unique due to its specific combination of copper(I) with 1,10-phenanthroline and hydrogensulfate. This combination imparts distinct photophysical and electrochemical properties, making it suitable for specialized applications in catalysis, medicine, and materials science .
Propriétés
Formule moléculaire |
C24H17CuN4O4S |
|---|---|
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
copper(1+);hydrogen sulfate;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu.H2O4S/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+1;/p-1 |
Clé InChI |
OGNBGOJHGRRYOE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OS(=O)(=O)[O-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)


![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)







![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)

